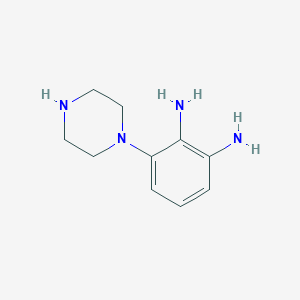

3-(Piperazin-1-yl)benzene-1,2-diamine

描述

属性

IUPAC Name |

3-piperazin-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKRNDBVASUUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution on Aromatic Diamines

One classical approach involves nucleophilic substitution reactions where a pre-formed piperazine ring reacts with aromatic diamines or derivatives. This method typically employs activated aromatic compounds such as halogenated benzene derivatives.

- Activation of benzene-1,2-diamine (o-phenylenediamine) with suitable leaving groups (e.g., halides).

- Nucleophilic attack by a piperazine derivative under basic conditions.

- Use of solvents like ethanol or isopropanol, with catalysts such as potassium carbonate or sodium hydride.

- Limited regioselectivity.

- Possible formation of side products due to multiple reactive sites.

Reductive Amination of Aromatic Diamines with Piperazine Derivatives

This method involves the reductive amination of aromatic aldehydes or ketones with piperazine derivatives, leading to the formation of the target compound.

- The synthesis of piperazine-based compounds via reductive amination using NaBH(OAc)₃ (sodium triacetoxyborohydride) has been documented, yielding compounds like polyamines with high efficiency.

- The process involves initial formation of imines or iminium ions, followed by reduction to form stable secondary amines.

- Reacting benzene-1,2-diamine with a suitable aldehyde derivative under mild conditions, followed by reduction, yields the desired piperazine-linked diamine.

Cyclization of Diamine Precursors

A key strategy involves cyclization reactions where linear diamines are cyclized to form the piperazine ring.

- Starting from 1,2-diamines (such as o-phenylenediamine), cyclization occurs via intramolecular nucleophilic attack on suitable electrophiles.

- Use of dihalides (e.g., dichloroethylamine derivatives) to facilitate ring closure via nucleophilic substitution.

- The synthesis of piperazine rings from bis(dichloroethyl)amine and aromatic diamines has been reported, with subsequent functionalization to introduce phenyl groups.

Multistep Synthesis via Intermediates and Functional Group Transformations

A more sophisticated approach involves multi-step synthesis starting from simpler building blocks such as amino acids or diamines.

- Synthesis of a diamine intermediate via amino acid derivatives or other precursors.

- Functionalization of the diamine with suitable electrophiles to introduce phenyl groups.

- Ring closure through intramolecular cyclization, often under basic or acidic conditions.

- A five-step route starting from amino acids was developed to produce 3-substituted piperazine-2-acetic acid esters, which can be further transformed into the target compound.

Catalytic and Green Chemistry Approaches

Recent advances emphasize eco-friendly methods:

化学反应分析

Types of Reactions

3-(Piperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. Reaction conditions often involve refluxing in methylene chloride or other suitable solvents .

Major Products Formed

The major products formed from these reactions include protected piperazines, quinones, and various amine derivatives .

科学研究应用

3-(Piperazin-1-yl)benzene-1,2-diamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Industry: Utilized in the production of various materials, including polymers and dyes.

作用机制

The mechanism of action of 3-(Piperazin-1-yl)benzene-1,2-diamine involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is the basis for its potential antipsychotic effects .

相似化合物的比较

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is used as an antipsychotic drug.

1,2-Diaminobenzene: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

3-(Piperazin-1-yl)benzene-1,2-diamine is unique due to its dual functionality, combining the properties of both a piperazine ring and a benzene ring with amino groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(Piperazin-1-yl)benzene-1,2-diamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling piperazine derivatives with substituted benzene diamines under controlled conditions. For purity optimization, employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validate via HPLC (C18 column, UV detection at 254 nm). Monitor reaction intermediates using TLC (Rf ~0.3–0.5) and confirm final product purity (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS and quantify stability using Arrhenius kinetics. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers under nitrogen at –20°C to prevent oxidation. Regularly calibrate gas detectors for ammonia and nitrogen oxides, as thermal decomposition may release hazardous vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antibacterial vs. cytotoxic effects) for this compound?

- Methodological Answer : Perform dose-response assays (IC50/EC50) across multiple cell lines (e.g., HEK293, HeLa) and bacterial strains (Gram-positive/-negative). Use factorial design to isolate variables (e.g., substituent effects, solvent polarity). Validate mechanistic hypotheses via molecular docking (PDB: 1JFF for bacterial targets) and transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of piperazine-benzene diamine derivatives?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) for electronic properties with molecular dynamics (MD) simulations (GROMACS) to assess ligand-receptor binding kinetics. Train machine learning models (e.g., random forest, SVM) on datasets from PubChem or ChEMBL to predict bioactivity .

Q. How can multi-omics approaches elucidate the compound’s mechanism in complex biological systems?

- Methodological Answer : Integrate metabolomics (LC-QTOF-MS), proteomics (tandem mass tagging), and phosphoproteomics (TiO2 enrichment) to map cellular responses. Use pathway enrichment tools (KEGG, Reactome) and network pharmacology (Cytoscape) to identify hub targets. Validate findings with CRISPR-Cas9 knockout models .

Experimental Design & Data Analysis

Q. What factorial design principles apply to optimizing reaction yields for derivatives of this compound?

- Methodological Answer : Implement a Box-Behnken design with factors such as temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze response surfaces using ANOVA and desirability functions to identify optimal conditions. Validate reproducibility via triplicate runs .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Standardize protocols with internal controls (e.g., reference inhibitors) and use Z’-factor analysis to validate assay robustness. Apply mixed-effects models (R/lme4) to account for batch effects in high-throughput screening data .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。